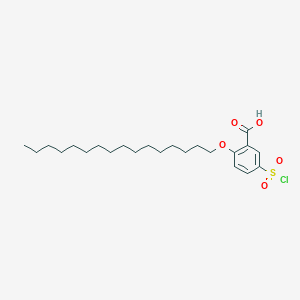
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids It is characterized by the presence of a chlorosulfonyl group and a hexadecyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves the chlorosulfonation of 2-(hexadecyloxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, such as amino groups in proteins or other biomolecules. This reactivity makes the compound useful as a biochemical probe or in the design of drugs that target specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
2-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
5-(Chlorosulfonyl)-2-(methoxy)benzoic acid: Similar structure but has a methoxy group instead of a hexadecyloxy group.
Propiedades
Número CAS |
5355-07-7 |
|---|---|
Fórmula molecular |
C23H37ClO5S |
Peso molecular |
461.1 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
Clave InChI |
SAXDIJQWPPGCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)


![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
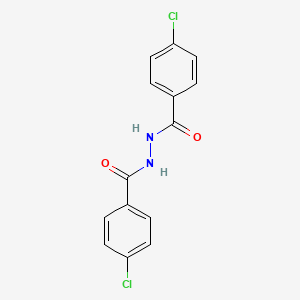

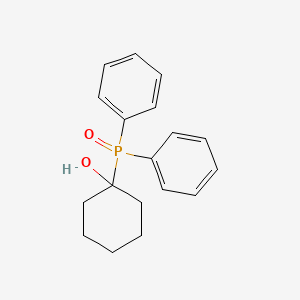
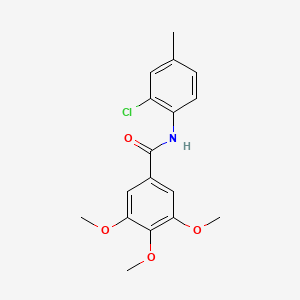

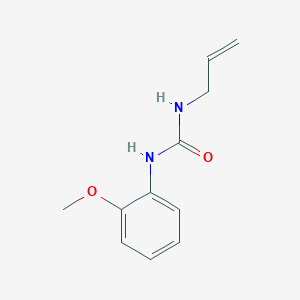

![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
